molecular formula C18H20O4 B4887715 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B4887715
M. Wt: 300.3 g/mol
InChI Key: GILGUOXDMRMJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DMEMB, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins. 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.

Advantages and Limitations for Lab Experiments

4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other anticancer and antimicrobial agents. However, 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has some limitations for lab experiments. It is a highly reactive compound that requires careful handling to avoid degradation and contamination. It also has low solubility in water, which can limit its use in certain experiments.

Future Directions

For 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde research include the development of new anticancer and antimicrobial agents, new synthesis methods, and drug delivery systems. Overall, 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is a promising candidate for the development of new therapeutic agents in the future.

Scientific Research Applications

4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to be effective against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against fungal and bacterial infections, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-13-8-14(2)10-16(9-13)21-6-7-22-17-5-4-15(12-19)11-18(17)20-3/h4-5,8-12H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGUOXDMRMJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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